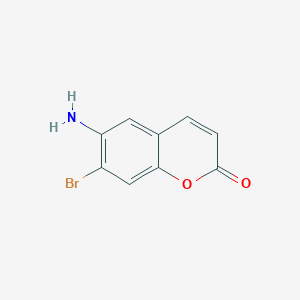
2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione: is a synthetic organic compound with the molecular formula C16H14Cl2O2 It is characterized by the presence of two chlorine atoms and two methyl groups attached to an anthracene-1,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione typically involves the chlorination of 8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.
Major Products
Oxidation: Formation of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-quinone.
Reduction: Formation of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-hydroquinone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction can disrupt cellular processes and induce cytotoxic effects, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
- 2,3-Dichloro-5,6,7,8-tetrahydro-5,5-dimethyl-1,4-anthracenedione
- 8,8-Dimethyl-6,7-dihydro-5H-anthracene-1,4-dione
- 2,3-Dichloro-1,4-anthracenedione
Uniqueness
2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for selective functionalization and the exploration of diverse chemical reactions, making it a valuable compound in synthetic organic chemistry.
属性
CAS 编号 |
915093-55-9 |
|---|---|
分子式 |
C16H14Cl2O2 |
分子量 |
309.2 g/mol |
IUPAC 名称 |
2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H14Cl2O2/c1-16(2)5-3-4-8-6-9-10(7-11(8)16)15(20)13(18)12(17)14(9)19/h6-7H,3-5H2,1-2H3 |
InChI 键 |
AXWNCVPMVLGONY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC2=CC3=C(C=C21)C(=O)C(=C(C3=O)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


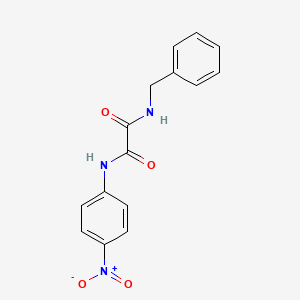
![Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate](/img/structure/B12611149.png)

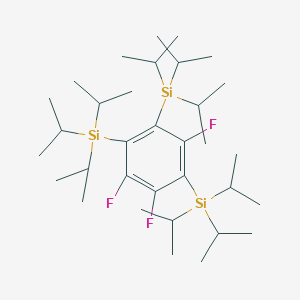
![5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611162.png)


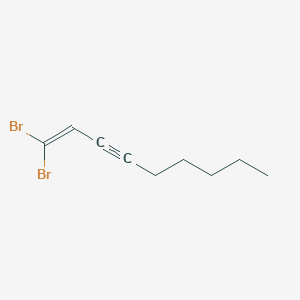
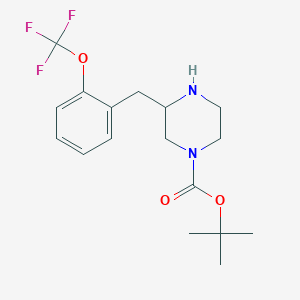
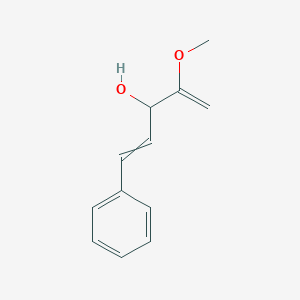
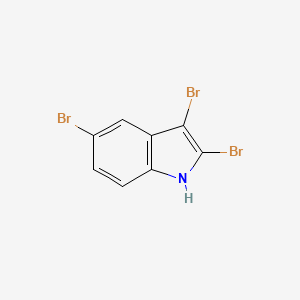
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)
![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene](/img/structure/B12611215.png)
